5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
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Overview
Description
5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a furan ring, a triazinane ring, and a thioketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the triazinane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can help in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioketone group can be reduced to form corresponding thioethers.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include furan-2,3-dione derivatives, thioethers, and substituted triazinane compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The furan and triazinane rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE stands out due to its unique combination of a furan ring and a triazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(furan-2-ylmethyl)-1-(3-methylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-4-2-5-13(8-12)18-11-17(10-16-15(18)20)9-14-6-3-7-19-14/h2-8H,9-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZVZLYJRFURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN(CNC2=S)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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